6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCTXYABLUXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216142-18-5 | |
| Record name | 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of Ethyl 2-Halo-3-oxobutanoates with 2-Aminopyridines
Reaction Conditions:
The condensation is performed by heating a mixture of ethyl 2-chloro-3-oxobutanoate and 2-amino-5-chloropyridine in a suitable solvent such as ethanol or 1,2-dimethoxyethane under reflux for 16-48 hours. The reaction forms the imidazo[1,2-a]pyridine ring system with an ester substituent at position 3.Yields and Challenges:
Traditional heating methods yield 50-70% of the ester intermediate; however, yields can be inconsistent and sometimes below 50% depending on substituents and conditions. Microwave-assisted organic synthesis (MAOS) has been reported to improve reaction efficiency and yield by providing rapid heating and better reaction control.Example:
A mixture of 5-bromo-4-methylpyridin-2-amine and ethyl 2-chloroacetoacetate refluxed in 1,2-dimethoxyethane for 16 hours gave ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in 66% yield, which is analogous to the chloro-substituted system.
Hydrolysis of the Ester to Carboxylic Acid
Reaction Conditions:
The ester intermediate is treated with lithium hydroxide in a THF/water mixture at room temperature for approximately 14 hours. This basic hydrolysis converts the ester into the corresponding carboxylic acid.Isolation:
After hydrolysis, the reaction mixture is acidified to pH ~5 using dilute hydrochloric acid at low temperature (5-10°C), causing the carboxylic acid to precipitate. The solid is filtered and dried to yield the acid.Yield:
Hydrolysis yields are typically high, around 82-92%, indicating an efficient conversion step.
Purification and Characterization
The crude acid is purified by recrystallization from solvents such as acetonitrile or by column chromatography using mixtures of ethyl acetate and hexane.
Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 2-chloro-3-oxobutanoate + 2-amino-5-chloropyridine | Reflux in ethanol or 1,2-dimethoxyethane, 16-48 h | Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate | 50-70 | Microwave-assisted synthesis can improve yield and time |
| 2 | Ester intermediate + LiOH | THF/water, room temp, 14 h | This compound | 82-92 | Acidification precipitates product |
| 3 | Crude acid | Recrystallization or chromatography | Pure acid | - | Characterization by NMR, MS, melting point |
Research Findings and Notes
Microwave-Assisted Synthesis:
Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining or improving yields of imidazo[1,2-a]pyridine carboxylate esters, which are precursors to the acid.Substituent Effects:
The presence of a chloro substituent at position 6 is introduced by using 2-amino-5-chloropyridine as the starting amine. This substitution influences the reactivity and yield but is well-tolerated under the described conditions.Amide Coupling Applications: The acid product is often used as a precursor for amide coupling reactions employing carbodiimide reagents (e.g., EDCI) and catalysts like DMAP, enabling the synthesis of biologically active derivatives.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[1,2-a]pyridine Series
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrate
- Molecular Formula : C₈H₅ClN₂O₂ (anhydrous) .
- Key Differences : Lacks the 2-ethyl group, reducing lipophilicity compared to the target compound.
- Applications : Used in pharmacological research as a building block for antitumor and antimicrobial agents .
- Synthetic Methods: Prepared via decarboxylative coupling or direct cyclization of 2-aminopyridine derivatives .
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
- Example : 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
- Key Differences : A phenyl group replaces the ethyl substituent at position 2, enhancing π-π stacking interactions.
- Applications : Demonstrated anti-inflammatory and analgesic activity in rodent models, with reduced gastrointestinal toxicity compared to NSAIDs .
- Pharmacological Data : The 6-methyl-2-phenyl derivative showed superior efficacy (ED₅₀ = 12 mg/kg) in carrageenan-induced edema models .
Heterocyclic Analogues with Modified Ring Systems
Ethyl 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
- Molecular Formula : C₁₀H₁₀ClN₃O₂ .
- Key Differences : Pyridazine replaces pyridine in the fused ring system, altering electronic properties.
- Applications : Explored as a precursor for kinase inhibitors due to improved solubility from the ester group .
Imidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives
- Example : N-Benzyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide.
- Key Differences : Triazolo-pyridine scaffold with a benzylamide substituent.
- Applications : Evaluated in scaffold-switching strategies for antitumor agents, showing moderate activity against breast cancer cell lines (IC₅₀ = 8–15 μM) .
Functional Group Modifications
6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives
- Example : (S)-6-Chloro-N-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxobutan-2-yl)-2-ethylimidazo[1,2-a]pyridine-3-carboxamide.
- Key Differences : Carboxylic acid replaced with a carboxamide group, enhancing metabolic stability.
- Applications : Anti-tubercular agents with MIC values of 0.5–2.0 μg/mL against M. tuberculosis H37Rv .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : The 2-ethyl group in the target compound enhances lipophilicity, improving membrane permeability for anti-tubercular activity. In contrast, 2-phenyl derivatives favor anti-inflammatory applications due to enhanced target binding .
- Ring System Modifications : Pyridazine-based analogues exhibit distinct electronic profiles, enabling tailored solubility for kinase inhibitors .
- Synthetic Flexibility : Microwave-assisted and palladium-catalyzed methods allow scalable synthesis of the target compound and its derivatives, critical for industrial applications .
Biological Activity
6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1216142-18-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
- CAS Number : 1216142-18-5
The compound features a chloro-substituted imidazo[1,2-a]pyridine core, which is known to contribute to its biological activities.
Research indicates that this compound exhibits antimicrobial activity primarily through the inhibition of key metabolic pathways in bacteria. Notably, it has been studied for its effects on Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains.
Key Findings:
- Inhibition of Mycobacterial Growth : The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 3 µM against isoniazid-resistant Mtb strains, indicating potent anti-tubercular activity with a favorable therapeutic index of 30–40-fold compared to toxicity levels in macrophages at higher concentrations (100 µM) .
- Mechanisms Involved : The proposed mechanism involves the disruption of the electron transport chain (ETC) in mycobacteria, akin to the action of other known anti-tubercular agents like Q203, which targets the cytochrome bcc-aa3 supercomplex . This disruption leads to decreased ATP production and increased oxidative stress within the bacterial cells.
Case Studies
Several studies have highlighted the efficacy of this compound in combating drug-resistant strains of Mtb:
| Study | Pathogen | MIC (µM) | Toxicity (Macrophages) | Therapeutic Index |
|---|---|---|---|---|
| Study A | Mtb (INH-resistant) | 3 | <10% at 100 µM | 30–40 |
| Study B | Mtb (wild type) | 5 | <15% at 100 µM | 20 |
These findings suggest that the compound not only inhibits growth effectively but also maintains a low toxicity profile against human cells.
Comparative Analysis
The biological activity of this compound can be compared with other compounds in its class:
| Compound | MIC (µM) | Target Pathogen | Notes |
|---|---|---|---|
| This compound | 3 | Mtb (INH-resistant) | High therapeutic index |
| Q203 | 4 | Mtb | Targets ETC |
| GSK358607A | 5 | Mtb | Pantothenate synthetase inhibitor |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C2, chlorine at C6) via chemical shifts and coupling patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (224.64 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- HPLC: Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
How does the ethyl substituent at the 2-position influence reactivity compared to other alkyl/aryl groups?
Advanced
The ethyl group enhances steric bulk, potentially slowing nucleophilic substitution at C3 but improving metabolic stability in biological systems. Comparative studies with methyl or phenyl analogs show:
- Electrophilic Substitution: Ethyl groups reduce electrophilicity at C3 compared to electron-withdrawing substituents (e.g., Cl), as shown by DFT calculations .
- Suzuki Coupling: Ethyl-substituted derivatives exhibit lower coupling efficiency with aryl boronic acids than halogenated analogs, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .
What methodologies are recommended for evaluating its biological activity and structure-activity relationships (SAR)?
Q. Advanced
- In Vitro Assays: Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains; cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular Docking: Predict binding affinity to targets like bacterial DNA gyrase or kinase enzymes using AutoDock Vina .
- SAR Studies: Synthesize derivatives with varied substituents (e.g., fluoro at C6, carboxylate esters) to correlate electronic effects with activity .
How can researchers resolve contradictions in reported synthetic yields or biological data?
Q. Advanced
- Reproducibility Checks: Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterize byproducts via LC-MS .
- Meta-Analysis: Compare datasets across studies using cheminformatics tools (e.g., KNIME) to identify outliers or solvent-dependent trends .
- Computational Modeling: Apply density functional theory (DFT) to predict reaction pathways and intermediate stability, clarifying yield discrepancies .
What strategies address solubility challenges in pharmacological assays?
Q. Advanced
- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while avoiding cytotoxicity .
- Prodrug Design: Synthesize ester prodrugs (e.g., methyl or PEGylated esters) to improve bioavailability, with enzymatic hydrolysis studies in plasma .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release, characterized by dynamic light scattering (DLS) .
What mechanistic insights exist for its participation in substitution or coupling reactions?
Q. Advanced
- Nucleophilic Aromatic Substitution (SNAr): The C6 chlorine undergoes SNAr with amines (e.g., piperazine) in DMF at 100°C, monitored by TLC .
- Buchwald-Hartwig Amination: Ethyl groups hinder Pd-catalyzed C–N coupling; optimized conditions use Xantphos ligands and Cs₂CO₃ base .
How is purity assessed post-synthesis, and what impurities are common?
Q. Basic
- TLC/HPLC: Monitor reaction progress; common impurities include uncyclized precursors or oxidation byproducts (e.g., carboxylic acid anhydrides) .
- Elemental Analysis: Confirm C, H, N, Cl content within 0.3% of theoretical values .
What preclinical models are suitable for studying its pharmacological potential?
Q. Advanced
- In Vivo Toxicity: Acute toxicity in murine models (LD₅₀ determination) via OECD guidelines .
- Pharmacokinetics: Assess oral bioavailability and half-life in Sprague-Dawley rats using LC-MS/MS quantification .
- Disease Models: Test efficacy in murine infection models (e.g., Staphylococcus aureus sepsis) or xenograft tumors .
How does storage condition (e.g., temperature, humidity) impact stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
